molecular formula C9H10N4O2S B5312871 N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid

N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid

Cat. No. B5312871
M. Wt: 238.27 g/mol
InChI Key: SVOLUGVHMCTSGL-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid, also known as NBCHT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid is not fully understood, but it is believed to involve the formation of metal complexes that interact with biological molecules. In medicinal chemistry, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. In material science, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been used to synthesize metal complexes that exhibit catalytic activity in various reactions.
Biochemical and Physiological Effects:
N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been shown to exhibit a range of biochemical and physiological effects. In medicinal chemistry, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. In material science, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been used to synthesize metal complexes with catalytic activity. In analytical chemistry, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been used as a reagent for the detection and quantification of metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid in lab experiments include its ease of synthesis, high yield, and potential applications in various fields. The limitations of N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid. In medicinal chemistry, further studies are needed to explore the potential of N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid as an anti-inflammatory, anti-tumor, and anti-viral agent. In material science, future research could focus on the synthesis of metal complexes with improved catalytic activity. In analytical chemistry, future studies could investigate the use of N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid as a reagent for the detection and quantification of metal ions in complex matrices.
Conclusion:
In conclusion, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid is a chemical compound with potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. Its ease of synthesis and potential applications make it an attractive compound for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid can be synthesized by reacting N-methylcarbamohydrazonothioic acid with 4-nitrobenzaldehyde in the presence of a catalyst. The reaction yields N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid as a yellow crystalline solid with a melting point of 205-207°C.

Scientific Research Applications

N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been investigated for its anti-inflammatory, anti-tumor, and anti-viral properties. In material science, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been used to synthesize metal complexes with potential applications in catalysis and energy storage. In analytical chemistry, N-methyl-N'-(4-nitrobenzylidene)carbamohydrazonothioic acid has been used as a reagent for the detection and quantification of metal ions.

properties

IUPAC Name

1-methyl-3-[(Z)-(4-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-10-9(16)12-11-6-7-2-4-8(5-3-7)13(14)15/h2-6H,1H3,(H2,10,12,16)/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVOLUGVHMCTSGL-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=S)N/N=C\C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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